molecular formula C22H28BrN3O2 B2911935 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide CAS No. 922039-89-2

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide

Cat. No. B2911935
CAS RN: 922039-89-2
M. Wt: 446.389
InChI Key: JPIGETMOTYWLAR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromine atom, a furamide group, a tetrahydroquinoline group, and a piperidine group . These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step processes that involve reactions such as Friedel-Crafts acylation, Clemmensen Reduction , and hydroaminoalkylation .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The presence of bromine, a heavy atom, could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom could be involved in electrophilic aromatic substitution reactions . The piperidine and tetrahydroquinoline groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have antiviral , antibacterial , and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some similar compounds are known to be irritants and have been classified as having acute toxicity .

Future Directions

Future research could involve further exploration of the compound’s synthesis, characterization, and potential biological activities. This could include optimizing the synthesis process, conducting detailed structural analyses, and performing in vitro and in vivo studies to evaluate its biological effects .

properties

IUPAC Name

5-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrN3O2/c1-25-11-5-6-16-14-17(7-8-18(16)25)19(26-12-3-2-4-13-26)15-24-22(27)20-9-10-21(23)28-20/h7-10,14,19H,2-6,11-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIGETMOTYWLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

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